molecular formula C9H8N2O3 B566656 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid CAS No. 19809-35-9

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid

Cat. No.: B566656
CAS No.: 19809-35-9
M. Wt: 192.174
InChI Key: ZCJQDLJCZAHIRN-UHFFFAOYSA-N
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Description

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a fused benzene and imidazole ring with a carboxylic acid and an oxide group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid typically involves the cyclization of o-phenylenediamines with carboxylic acid derivatives or aldehydes. One common method includes the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, followed by oxidation to introduce the oxide group . Another approach involves the intramolecular oxidative condensation of anilides or amidines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of metal-free, iodine-promoted synthesis has been reported to be effective for producing substituted benzimidazoles, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxide groups, while substitution reactions can produce a variety of substituted benzimidazoles .

Mechanism of Action

The mechanism of action of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 1-Hydroxybenzimidazole
  • 1-Methoxybenzimidazole
  • 1-Methylbenzimidazole 3-oxide

Comparison: 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is unique due to the presence of both a carboxylic acid and an oxide group, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds like 1-Hydroxybenzimidazole and 1-Methoxybenzimidazole, it has different electronic and steric effects, leading to variations in its biological activity and applications .

Properties

IUPAC Name

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-6-4-2-3-5-7(6)11(14)8(10)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQDLJCZAHIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663556
Record name 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19809-35-9
Record name 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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